molecular formula C22H26FN5O2 B2818355 2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide CAS No. 1105201-99-7

2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide

Cat. No.: B2818355
CAS No.: 1105201-99-7
M. Wt: 411.481
InChI Key: KPTIVJPDTLQHNU-UHFFFAOYSA-N
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Description

2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide is a useful research compound. Its molecular formula is C22H26FN5O2 and its molecular weight is 411.481. The purity is usually 95%.
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Biological Activity

The compound 2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide is a novel pyrazolo[3,4-d]pyridazine derivative that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings on its biological activity, including its mechanisms of action, therapeutic potential, and structure-activity relationship (SAR) insights.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazolo[3,4-d]pyridazine core, which is known for its diverse biological activities. The presence of the cyclopropyl and fluorophenyl groups contributes to its pharmacological properties.

Component Description
Core Structure Pyrazolo[3,4-d]pyridazine
Substituents Cyclopropyl, 4-fluorophenyl
Functional Groups Amide (N,N-diisopropylacetamide)

Antitumor Activity

Recent studies have demonstrated that pyrazolo[3,4-d]pyridazine derivatives exhibit significant antitumor activity. For instance, compounds with similar scaffolds have shown potent antiproliferative effects against various human tumor cell lines. In particular, the compound under discussion has been evaluated for its ability to inhibit cancer cell growth.

  • Mechanism of Action : The compound is believed to exert its effects through the inhibition of specific kinases involved in cell proliferation and survival pathways. This is supported by SAR studies indicating that modifications at various positions on the pyrazolo ring can enhance or reduce activity against specific targets such as CSNK2A1 (casein kinase 2 alpha 1) .

Antimicrobial Activity

The structural characteristics of this compound suggest potential antimicrobial properties. Compounds containing similar moieties have been reported to exhibit antibacterial activity against a range of pathogens. The fluorophenyl group may enhance membrane permeability, facilitating the compound's entry into bacterial cells.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the pyrazolo ring have been shown to influence potency and selectivity:

  • Position 7 Substituents : Research indicates that substituents at position 7 of the pyrazolo ring significantly affect binding affinity and biological activity. For example, replacing a cyclopropyl group with an imidazole moiety has been found to modulate inhibitory effects against target kinases .
Modification Effect on Activity
Cyclopropyl at Position 7Optimal for CSNK2 inhibition
Imidazole SubstitutionImproved solubility but varied potency

Study 1: Antiproliferative Effects

A study investigating the antiproliferative effects of various pyrazolo[3,4-d]pyridazine derivatives found that compounds similar to the one exhibited IC50 values in the nanomolar range against several cancer cell lines, indicating high potency .

Study 2: Kinase Inhibition

Another research effort focused on the kinase inhibition profile of these compounds. It was demonstrated that specific substitutions could enhance selectivity for CSNK2A1 while maintaining low toxicity towards normal cells .

Properties

IUPAC Name

2-[4-cyclopropyl-1-(4-fluorophenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N,N-di(propan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN5O2/c1-13(2)27(14(3)4)19(29)12-26-22(30)21-18(20(25-26)15-5-6-15)11-24-28(21)17-9-7-16(23)8-10-17/h7-11,13-15H,5-6,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPTIVJPDTLQHNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)CN1C(=O)C2=C(C=NN2C3=CC=C(C=C3)F)C(=N1)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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